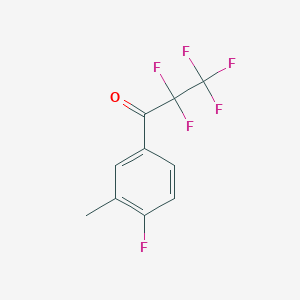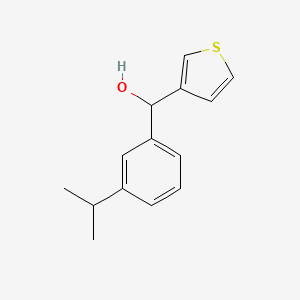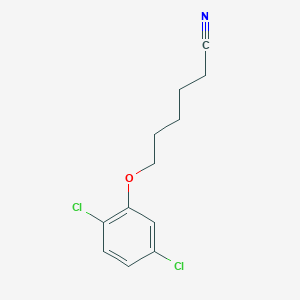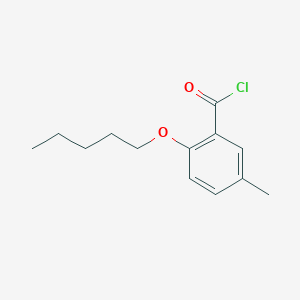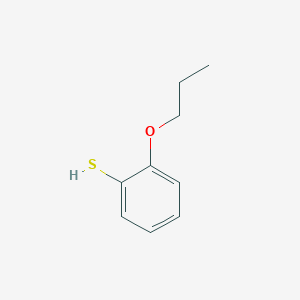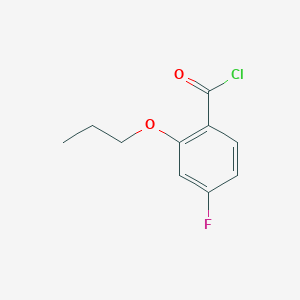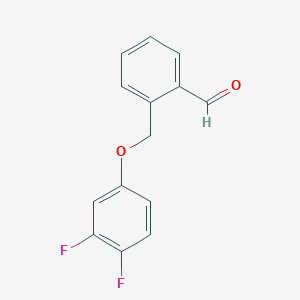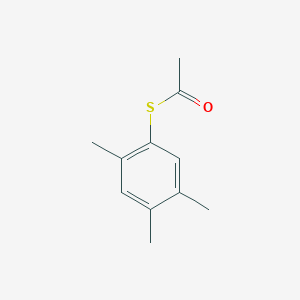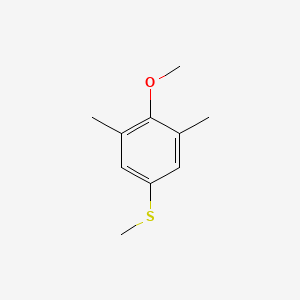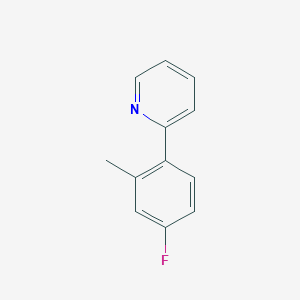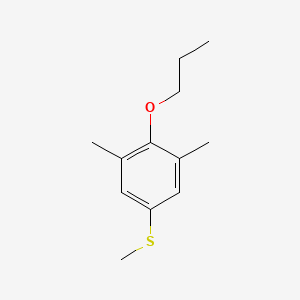
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is an organic compound characterized by its unique structural features It consists of a phenyl ring substituted with a methyl group at the 4-position, a propoxy group at the 3-position, and a dimethyl group at the 5-position, with a sulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-n-propoxy-3,5-dimethylphenol and methyl iodide.
Formation of Sulfide Linkage: The phenol is first converted to its corresponding thiol derivative using a thiolating agent such as thiourea. This is followed by the reaction with methyl iodide to form the sulfide linkage.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of a base such as potassium carbonate to facilitate the formation of the sulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a precursor for drug development.
作用机制
The mechanism of action of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
Methyl 4-n-butoxy-3,5-dimethylphenyl sulfide: Similar structure with a butoxy group instead of a propoxy group.
Methyl 4-n-propoxy-3,5-diethylphenyl sulfide: Similar structure with ethyl groups instead of methyl groups.
Methyl 4-n-propoxy-3,5-dimethylphenyl ether: Similar structure with an ether linkage instead of a sulfide linkage.
Uniqueness
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is unique due to its specific substitution pattern and the presence of a sulfide linkage, which imparts distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-6-13-12-9(2)7-11(14-4)8-10(12)3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFHWAXQVGCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996089.png)
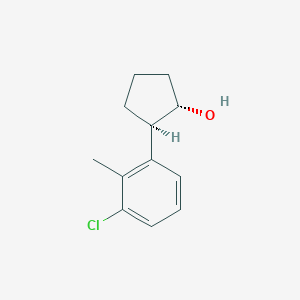
![2-[(4-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7996097.png)
